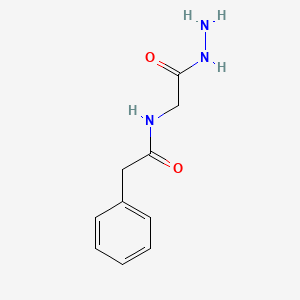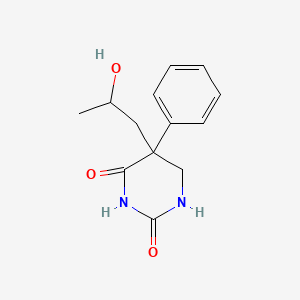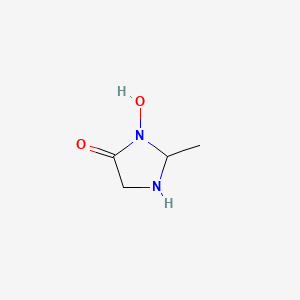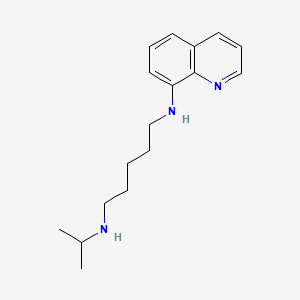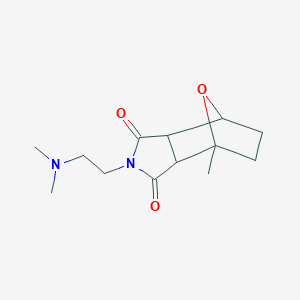
2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, an epoxy ring, and a hexahydroisoindole core, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione typically involves multiple steps:
Formation of the Hexahydroisoindole Core: This step often starts with the cyclization of a suitable precursor, such as a substituted aniline, under acidic conditions to form the hexahydroisoindole ring.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the precursor is replaced by the dimethylamino group.
Epoxidation: The formation of the epoxy ring is usually achieved through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to avoid over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the epoxy ring, converting it into a diol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of diols from the epoxy ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation. These properties make it a candidate for drug discovery and development.
Medicine
Potential medical applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and resins.
作用機序
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The epoxy ring and dimethylamino group can participate in covalent bonding or electrostatic interactions with target molecules, influencing their function and signaling pathways.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A simpler compound with a similar dimethylamino group but lacking the hexahydroisoindole core and epoxy ring.
4-Methylhexahydro-1H-isoindole-1,3-dione: Shares the hexahydroisoindole core but lacks the dimethylamino group and epoxy ring.
N,N-Dimethylaminoethyl acrylate: Contains the dimethylamino group but differs in the rest of the structure.
Uniqueness
The uniqueness of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione lies in its combination of functional groups and structural features. The presence of both the dimethylamino group and the epoxy ring, along with the hexahydroisoindole core, provides a versatile platform for chemical modifications and applications across various fields.
This detailed overview highlights the potential and versatility of this compound, making it a valuable compound for further research and development
特性
CAS番号 |
6624-10-8 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethyl]-7-methyl-4,5,6,7a-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H20N2O3/c1-13-5-4-8(18-13)9-10(13)12(17)15(11(9)16)7-6-14(2)3/h8-10H,4-7H2,1-3H3 |
InChIキー |
YQTZRPDWEOWTRA-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(O1)C3C2C(=O)N(C3=O)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


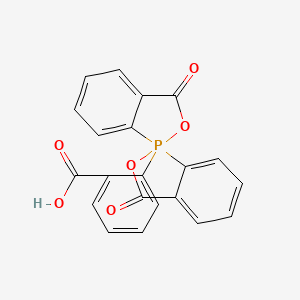
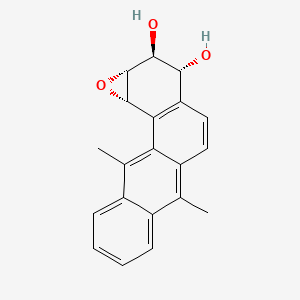
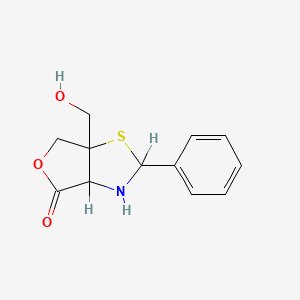
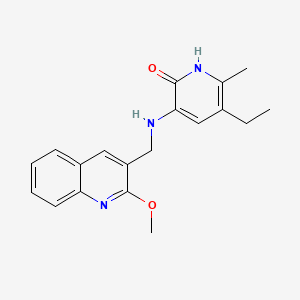
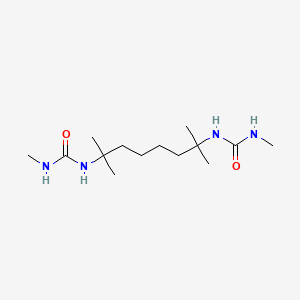
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
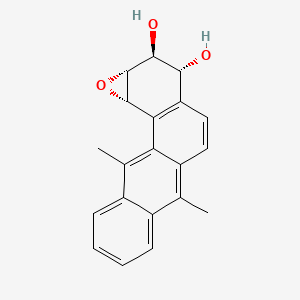

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
